molecular formula C26H28FN5O2 B2754884 (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone CAS No. 1115922-97-8

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone

Cat. No.: B2754884
CAS No.: 1115922-97-8
M. Wt: 461.541
InChI Key: GPDPGNCKTGUTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4-fluorophenylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of certain enzymes .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, studies have shown that modifications to the structure of similar compounds can significantly affect their inhibitory effects on certain enzymes .


Physical and Chemical Properties Analysis

The compound is a white to yellow solid . It has a storage temperature of 2-8°C .

Scientific Research Applications

Synthesis and Structural Exploration

Recent research has been dedicated to the synthesis and structural characterization of novel bioactive heterocycles, including derivatives closely related to the query compound. These studies involve comprehensive analyses using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction, aiming to understand the compound's chemical behavior and stability, as demonstrated in the study by Benaka Prasad et al. (2018) which focused on antiproliferative activity and structural characterization of a related heterocycle (S. Benaka Prasad et al., 2018).

Biological Activity and Antiproliferative Effects

Another facet of research on compounds like "(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone" includes evaluating their biological activity, particularly in terms of antiproliferative effects against various cancer cell lines. This is evident in the study that synthesized and tested novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives for their antibacterial activity, highlighting the potential for further development of these compounds as therapeutic agents (A. Nagaraj et al., 2018) (A. Nagaraj et al., 2018).

Fluorescent Logic Gates and Sensing Applications

Research by Gauci and Magri (2022) explores the design of fluorescent logic gates using compounds with a piperazine receptor and aryl group, indicating applications in sensing and molecular recognition. This study demonstrates the compound's versatility in creating reconfigurable fluorescent logic gates, which can be useful in probing cellular microenvironments (Gabriel Gauci & David C. Magri, 2022).

Antagonistic and Agonistic Receptor Studies

A significant area of research involves the evaluation of the compound's interaction with various receptors, offering insights into its potential as a pharmaceutical agent. For instance, the study on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor provides valuable information on the structural requirements for receptor binding and activity, contributing to the understanding of receptor-ligand interactions and the development of receptor-specific drugs (J. Shim et al., 2002).

Safety and Hazards

The safety information available indicates that the compound is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water in case of eye contact .

Future Directions

The future directions for this compound could involve further studies on its structure-activity relationship and its potential as an inhibitor of ENTs . Additionally, more research could be conducted to explore its potential applications in the treatment of conditions related to the function of ENTs .

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O2/c27-21-6-8-22(9-7-21)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-23-4-2-1-3-5-23/h1-9,18-20H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDPGNCKTGUTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC(=NC=N4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.